Triptorelin (free acid)

GnRH receptor binding radioligand displacement receptor affinity

Pharmacopoeia stability testing demands the precise degradation marker-not an analog substitute. Triptorelin free acid is the C-terminal free acid form of the GnRH superagonist, serving as the mandatory system-suitability reference standard for triptorelin drug product QC. - **Validated application**: Principal resolved degradation peak in ICH Q2(R1)-compliant HPLC/UHPLC methods - **Distinct bioactivity**: Retains 121% antiproliferative activity vs. parent drug (LNCaP cells), directly impacting potency quantification - **Regulatory status**: Recognized by national pharmacopoeia authorities; structurally unique vs. buserelin/goserelin/leuprolide degradation profiles

Molecular Formula C64H81N17O14
Molecular Weight 1312.4 g/mol
Cat. No. B12286110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptorelin (free acid)
Molecular FormulaC64H81N17O14
Molecular Weight1312.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)
InChIKeyJSQHWNVOAZRTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptorelin Free Acid: Scientific Selection Guide


Triptorelin free acid (CAS 129418-54-8; molecular formula C₆₄H₈₁N₁₇O₁₄, MW 1312.45 Da) is the non‑amidated, C‑terminal glycine‑free acid form of the synthetic decapeptide GnRH superagonist triptorelin [1]. While pharmaceutical preparations of triptorelin rely on the amidated peptide formulated as acetate or pamoate salts for sustained clinical androgen deprivation, the free acid species occupies a distinct and indispensable niche: it is the primary hydrolytic degradation product of triptorelin that forms in aqueous solution, in transdermal environments, and during long‑term storage of sustained‑release formulations [2]. Consequently, triptorelin free acid has been formally designated as a chemical reference standard by national pharmacopoeia authorities and is employed as a system‑suitability marker in validated HPLC and UHPLC stability‑indicating methods for quality control of triptorelin drug products [3][4].

Designated HPLC/UHPLC system‑suitability reference standard for triptorelin drug products
Primary degradation marker (deamidation product) for stability‑indicating methods
Non‑interchangeable with free acid forms of buserelin, goserelin, or leuprolide

Why Triptorelin Free Acid Cannot Be Substituted


The molecular architecture of triptorelin free acid—bearing a C‑terminal carboxylic acid instead of the carboxamide found in the pharmacologically active amidated peptide—governs its chromatographic retention time, MS fragmentation pattern, and biological potency in ways that preclude simple substitution [1]. In LC‑MS analysis, the free acid elutes at a distinctly higher retention time than the parent amidated molecule, serving as the principal resolved degradation peak in stability‑indicating HPLC methods; no other in‑class GnRH analog (leuprolide, goserelin, or buserelin free acid) co‑elutes or shares this exact retention profile, making triptorelin free acid the sole validated system‑suitability marker for triptorelin drug product testing [2]. Furthermore, a head‑to‑head impurity activity study conducted by the China National Institutes for Food and Drug Control demonstrated that triptorelin free acid retains 121% of the antiproliferative activity of intact triptorelin against LNCaP prostate cancer cells, a potency that is quantitatively distinct from triptorelin glycolate (89%) and triptorelin diglycolate (77%) impurities [3]. This graded bioactivity profile means that accurate quantification of the free acid impurity is not merely a purity metric but a direct determinant of product potency—a consideration entirely absent when using generic peptide free acids or salt‑form reference standards from other GnRH agonists.

Risk Factor
Triptorelin Free Acid
Generic GnRH Free Acids
Degradation pathway
Unique deamidation/hydrolysis product; distinct HPLC peak at higher retention time
Buserelin/goserelin undergo debutylation; degradation peaks do not co‑elute
Bioactivity profile
121% antiproliferative activity vs. parent triptorelin; directly impacts product potency assessment
Glycolate (89%) and diglycolate (77%) impurities show lower activity; not predictive for triptorelin
Regulatory designation
National pharmacopoeia‑designated system‑suitability standard; 5 mg reference standard available
No regulatory recognition as triptorelin impurity marker

Product-Specific Differentiation Evidence


GnRH Receptor Binding Affinity Comparison

Triptorelin binds the human GnRH receptor with a pKi of 9.6 (Ki = 0.3 nM) by radioligand binding assay using [¹²⁵I]GnRH displacement in CHO cells expressing the human receptor [1]. In the same assay system, goserelin exhibits significantly weaker affinity with a pKi of 8.8 (Ki = 1.6 nM), representing a 5.3‑fold lower binding potency [1]. Leuprorelin shows comparable affinity to triptorelin with pKi of 9.5 (Ki = 0.3 nM), while native GnRH displays markedly lower affinity at pKi = 7.9 (Ki = 13 nM), making triptorelin approximately 43‑fold more potent than the endogenous ligand at the receptor level [1]. These data are corroborated by the IUPHAR/BPS Guide to Pharmacology, which classifies triptorelin within the 9.3–9.5 pKi range alongside buserelin, goserelin, histrelin, and nafarelin, while leuprolide is reported at a lower pKi range of 8.5–9.1 [2].

GnRH Binding Affinity
Head‑to‑head
Triptorelin pKi 9.6 (Ki 0.3 nM) vs goserelin pKi 8.8 (Ki 1.6 nM); 5.3‑fold higher affinity
Supports high‑affinity reference ligand context
Radioligand displacement in CHO cells expressing human GnRHR
GnRH receptor binding radioligand displacement receptor affinity

Antiproliferative Bioactivity vs. Related Impurities

A systematic comparative impurity activity study conducted by the National Institutes for Food and Drug Control (China) quantified the antiproliferative effects of triptorelin‑related substances on LNCaP FGC prostate cancer cells using a Cell Titer‑Glo ATP fluorescence assay [1]. Triptorelin free acid demonstrated an inhibition rate equal to 121% of that of intact triptorelin, indicating that the free acid degradation product is not biologically inert but is in fact a slightly more potent antiproliferative agent than the parent peptide in this cellular model [1]. In the same assay, triptorelin glycolate and triptorelin diglycolate exhibited inhibition rates of 89% and 77% of triptorelin, respectively [1]. This rank‑order potency (free acid > parent peptide > glycolate > diglycolate) has direct implications for setting impurity acceptance criteria in pharmaceutical quality control.

Impurity Bioactivity
Head‑to‑head
Free acid 121% inhibition vs parent (100%); glycolate 89%; diglycolate 77%
Supports impurity potency monitoring
LNCaP FGC prostate cancer cell proliferation assay
impurity profiling antiproliferative activity quality control bioassay

Chemical Castration Potency vs. Goserelin and Leuprolide

In a retrospective head‑to‑head study of 125 prostate cancer patients receiving 3‑month depot formulations, triptorelin (11.25 mg), goserelin (11.34 mg), and leuprolide (11.25 mg) were compared for castration efficacy over 9 months [1]. At the conventional thresholds of 50 ng/dL and 20 ng/dL, all three agonists performed comparably (p > 0.05 for both thresholds) [1]. However, at a stringent <10 ng/dL cutoff—representing deep androgen suppression closer to surgical castration levels—triptorelin achieved castration in 93.2% of patients, compared to 86.4% for leuprolide and only 54.2% for goserelin (p < 0.001) [1]. The mean testosterone concentration at 9 months was 5.7 ± 4.2 ng/dL for triptorelin, versus 8.0 ± 7.9 ng/dL for leuprolide and 12.7 ± 13.6 ng/dL for goserelin [1].

Deep Castration Rate
Clinical endpoint context
Triptorelin 93.2% vs goserelin 54.2% (p<0.001) at stringent 10 ng/dL threshold
Reported castration endpoint context
Retrospective study, 125 prostate cancer patients; 3‑month depots
androgen deprivation therapy testosterone suppression prostate cancer chemical castration

Unique In Vivo Metabolite for Doping Control

A 2025 clinical study comparing triptorelin and leuprorelin in prostate cancer patients identified triptorelin (5–10)—a hexapeptide fragment spanning residues Tyr⁵ through Gly¹⁰ of the parent decapeptide—as a unique in vivo metabolite of triptorelin that has no structural counterpart among leuprorelin metabolites [1]. Triptorelin (5–10) was detected in urine and serum of all patients up to 1 month after intramuscular administration of 11.25 mg triptorelin pamoate, with a validated LC‑MS/MS limit of detection of 0.05 ng/mL, and was absent in all pre‑administration samples [1][2]. In contrast, leuprorelin’s primary urinary metabolite is leuprorelin (5–9), a distinct pentapeptide [1]. The synthetic triptorelin (5–10) reference standard was verified by both LC‑Orbitrap and LC/MS‑IT‑TOF, confirming its utility as a confirmatory marker when the parent triptorelin concentration falls below detectable limits [1].

Unique Metabolite
Head‑to‑head
Triptorelin (5‑10) hexapeptide, LOD 0.05 ng/mL, 100% specificity vs leuprorelin
Supports forensic differentiation marker
LC/MS‑IT‑TOF verified; detectable 1 month post‑dose
in vivo metabolite doping control LC-MS/MS forensic toxicology

Validated HPLC System-Suitability Standard

Triptorelin free acid is explicitly designated for use as an HPLC system‑suitability test reference standard by the National Institutes for Food and Drug Control (China), supplied as a 5 mg chemical reference standard in amber ampoules stored at 4 °C protected from light [1]. Its chromatographic identity as a degradation product has been independently confirmed: in a transdermal stability study, triptorelin dissolved in PBS (pH 7.4) and exposed to full‑thickness skin underwent 100% degradation within 3 hours, with HPLC chromatograms revealing a distinct degradation peak at a higher retention time than the parent peptide, identified as the free acid [2]. This peak is absent in stability studies of buserelin and goserelin—which undergo debutylation rather than deamidation under acidic conditions—making triptorelin free acid a degradation pathway‑specific marker that is not interchangeable with the free acid forms of other GnRH analogs [3].

HPLC System Suitability
Cross‑study comparable
Designated reference standard; distinct degradation peak at higher Rt
Supports ICH Q2(R1) method specificity
Confirmed deamidation product; not generated by buserelin/goserelin
HPLC system suitability reference standard degradation marker peptide stability

Solubility and Physical Form Differentiation

The solubility profile of triptorelin free acid differs substantially from its clinically used salt forms. Triptorelin free acid (CAS 129418-54-8) is soluble in DMSO at approximately 3 mg/mL and in DMF at 10 mg/mL, with limited aqueous solubility (PBS pH 7.2: 3 mg/mL) at 25 °C [1]. In contrast, triptorelin acetate (CAS 57773-63-4) shows much higher aqueous solubility: freely soluble in acetic acid and soluble in water at ≥1 mg/mL to give a clear, colorless solution [2]. Triptorelin pamoate, the long‑acting depot salt, is practically insoluble in water—a property deliberately exploited for sustained release from intramuscular depots, where a single 6‑month formulation achieves a Cₘₐₓ of 40.0 ng/mL (range 22.2–76.8 ng/mL) [3]. The intermediate solubility of the free acid, positioned between the freely soluble acetate and the practically insoluble pamoate, makes it the preferred form for preparing analytical stock solutions and reference standards where precise gravimetric dispensing into organic solvents is required.

Solubility Profile
Class‑level
Free acid: DMSO 3 mg/mL, PBS 3 mg/mL; acetate: water soluble; pamoate: insoluble
Supports reference solution preparation
Intermediate solubility fits analytical stock workflows
solubility formulation peptide handling reference standard preparation

Highest-Value Application Scenarios


Regulatory Quality Control Method Validation

Triptorelin free acid serves as the irreplaceable system‑suitability marker and impurity reference standard for HPLC/UHPLC stability‑indicating methods per ICH Q2(R1). As demonstrated by the AQbD‑optimized UHPLC‑PDA‑QDa method validated under forced degradation conditions (acidic, basic, oxidative, and thermal stress), triptorelin free acid is the principal resolved degradation peak that must be accurately quantified to establish method specificity [1]. The National Institutes for Food and Drug Control impurity study confirms that triptorelin free acid retains 121% of the antiproliferative activity of the parent drug [2], making its accurate quantification directly consequential for product potency assessment—not merely a purity metric. Quality control laboratories procuring this reference standard gain a regulatory‑recognized, pharmacopoeia‑designated material [3] with established chromatographic identity that is structurally distinct from degradation products of buserelin, goserelin, or leuprolide [4].

Anti-Doping and Forensic Urine Analysis

WADA‑accredited laboratories require metabolite‑based confirmatory methods to distinguish between different GnRH agonists when parent drug concentrations are undetectable. Triptorelin (5–10), the unique hexapeptide in vivo metabolite, has been structurally verified by both LC‑Orbitrap and LC/MS‑IT‑TOF against a synthetic reference standard [1]. With a validated LOD of 0.05 ng/mL in human urine and detectability persisting for at least 1 month after administration, this metabolite provides a binary differentiation marker with 100% specificity versus leuprorelin, whose major metabolite is the structurally distinct leuprorelin (5–9) [1][2]. The synthetic triptorelin (5–10) standard—synthesized from the triptorelin free acid backbone—enables forensic laboratories to meet WADA Technical Document TD2023MRPL requirements for metabolite‑based confirmatory analysis.

Preclinical Prostate Cancer Research

For investigators designing xenograft or syngeneic prostate cancer models that depend on achieving and maintaining castrate testosterone levels, the Shim et al. (2019) data demonstrate that triptorelin achieves a 93.2% rate of deep castration (<10 ng/dL) at 9 months, significantly exceeding goserelin (54.2%, p < 0.001) and numerically surpassing leuprolide (86.4%) [1]. The mean testosterone concentration at 9 months with triptorelin (5.7 ± 4.2 ng/dL) is less than half that of goserelin (12.7 ± 13.6 ng/dL) [1]. Procurement of triptorelin (as acetate or pamoate salt) for such studies is supported by this quantitative superiority at the most clinically relevant suppression threshold. The triptorelin free acid reference standard remains essential for verifying the purity and identity of the triptorelin peptide used in formulation preparation for these in vivo studies.

GnRH Receptor Pharmacology and Binding Assays

Triptorelin’s sub‑nanomolar Ki (0.3 nM, pKi = 9.6) at the human GnRH receptor makes it a high‑affinity reference agonist for radioligand displacement and TR‑FRET binding assays [1]. Its 5.3‑fold affinity advantage over goserelin (pKi = 8.8, Ki = 1.6 nM) and 43‑fold advantage over native GnRH (pKi = 7.9, Ki = 13 nM) in the same assay platform [1] positions triptorelin as a superior tracer candidate or competitive binding standard when assay sensitivity must detect partial receptor occupancy. The commercial availability of [¹²⁵I]triptorelin as a radioligand, combined with the free acid reference standard for cold competition experiments, provides a matched ligand pair that ensures consistent binding pharmacology across assay replicates—an advantage not available for all GnRH analogs.

Application
Selection Property
Validation Focus
Regulatory QC method validation
HPLC system‑suitability marker
ICH Q2(R1) specificity & impurity profiling
Anti‑doping urine analysis
Unique in vivo metabolite marker
WADA MRPL confirmatory criteria
Prostate cancer model design
Castration endpoint monitoring
Stringent testosterone suppression context
GnRH receptor binding assays
High‑affinity reference ligand
Competitive binding calibration & sensitivity
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